molecular formula C16H26N2O3 B6798796 (2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide

(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide

Cat. No.: B6798796
M. Wt: 294.39 g/mol
InChI Key: QGBVHWPAOHUKQA-OLZOCXBDSA-N
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Description

(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an oxolane ring, and a dimethylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring, the introduction of the cyclohexyl group, and the attachment of the dimethylcarbamoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques such as flow microreactors can enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide: shares similarities with other carbamoyl-containing compounds and oxolane derivatives.

    N-(1-cyclohexyl)-2-ethenyloxolane-3-carboxamide: Lacks the dimethylcarbamoyl group, resulting in different reactivity and applications.

    N-(dimethylcarbamoyl)-2-ethenyloxolane-3-carboxamide: Similar structure but without the cyclohexyl group, affecting its binding properties and biological activity.

Uniqueness

The unique combination of the cyclohexyl group, oxolane ring, and dimethylcarbamoyl moiety in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S,3R)-N-[1-(dimethylcarbamoyl)cyclohexyl]-2-ethenyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-4-13-12(8-11-21-13)14(19)17-16(15(20)18(2)3)9-6-5-7-10-16/h4,12-13H,1,5-11H2,2-3H3,(H,17,19)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBVHWPAOHUKQA-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCCCC1)NC(=O)C2CCOC2C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C1(CCCCC1)NC(=O)[C@@H]2CCO[C@H]2C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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